![molecular formula C20H22BrFN2O2 B2418325 3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1039434-13-3](/img/structure/B2418325.png)
3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
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Overview
Description
The compound “3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide” is a rare and unique chemical . It belongs to the class of organic compounds known as phenylpyrroles, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a CC or CN bond .
Scientific Research Applications
- P-CAB (Potassium-Competitive Acid Blocker) : Researchers have explored this compound as a potential P-CAB, which could effectively inhibit gastric acid secretion. Its low log D and high ligand-lipophilicity efficiency (LLE) values make it an interesting candidate for treating acid-related disorders .
- Mitogen-Activated Protein Kinase 14 (MAPK14) Inhibition : The compound interacts with MAPK14, a protein involved in cell signaling pathways. Inhibition of MAPK14 may impact cancer cell growth and survival .
- Neuroprotective Effects : Preclinical studies suggest that this compound exhibits neuroprotective properties. It may modulate neuronal pathways and protect against neurodegenerative conditions .
- Vascular Effects : Investigations into its cardiovascular effects reveal potential vasodilatory properties. Researchers are studying its impact on blood vessels and endothelial function .
- Immunomodulation : The compound may influence immune responses by affecting inflammatory pathways. Researchers are exploring its potential as an anti-inflammatory agent .
- Indole Derivative : Structurally related to indole compounds, this molecule shares similarities with indole-3-acetic acid, a plant hormone. Its biological activity in plants is an area of interest .
Gastrointestinal Disorders
Anticancer Properties
Neurological Disorders
Cardiovascular Research
Anti-Inflammatory Activity
Plant Hormone Analog
Mechanism of Action
Target of Action
Similar compounds have been found to target yeast casein kinase of candida albicans . The role of these targets is crucial in the regulation of various cellular processes, including cell division, protein synthesis, and metabolic pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
3-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN2O2.BrH/c1-25-18-11-9-17(10-12-18)22-14-20(24,15-5-7-16(21)8-6-15)23-13-3-2-4-19(22)23;/h5-12,24H,2-4,13-14H2,1H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGNLMCXHOWIPZ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)F)O.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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